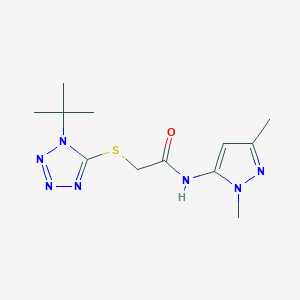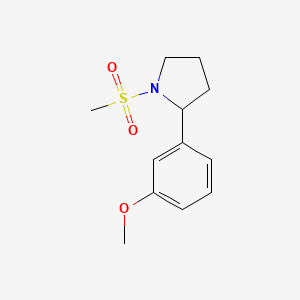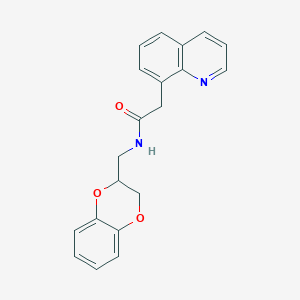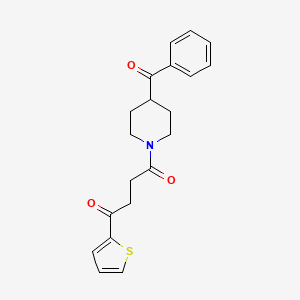
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a chemical compound that has been used in scientific research for a variety of purposes.
Mecanismo De Acción
The mechanism of action of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the inflammatory response. It has also been shown to have an effect on the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide are complex and varied. It has been shown to have anti-inflammatory and analgesic effects, as well as effects on ion channels in the body. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and may be useful in the development of new treatments for conditions such as arthritis and neuropathic pain. However, there are also limitations to using this compound in lab experiments. It is a complex chemical that requires a complex synthesis method, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many future directions for research on 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide. One area of research could be focused on further elucidating the compound's mechanism of action and its effects on ion channels and neurotransmitters in the body. Another area of research could be focused on developing new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research could be done to explore the potential therapeutic applications of this compound and its analogs in the treatment of a variety of conditions.
Métodos De Síntesis
The synthesis of 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with thionyl chloride to form 2,5-dimethylpyrazole-3-carbonyl chloride. This intermediate is then reacted with sodium azide to form 2,5-dimethylpyrazole-3-carbonyl azide. The final step involves the reaction of 2-(1-tert-butyltetrazol-5-yl)thiol with 2,5-dimethylpyrazole-3-carbonyl azide to form 2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide has been used in scientific research for a variety of purposes. One of the main applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as arthritis and neuropathic pain.
Propiedades
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7OS/c1-8-6-9(18(5)15-8)13-10(20)7-21-11-14-16-17-19(11)12(2,3)4/h6H,7H2,1-5H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSVWOGFJGLAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CSC2=NN=NN2C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-tert-butyltetrazol-5-yl)sulfanyl-N-(2,5-dimethylpyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![N-benzyl-N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylpropanamide](/img/structure/B7546364.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)


![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)

![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)